4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride, also known as 4-BCP, is a synthetic compound that is widely used in research laboratories for its various applications in organic synthesis, drug design, and materials science. It is a versatile compound that can be used as a starting material for a variety of reactions and has been used in the synthesis of many drugs, including anticonvulsants, antihistamines, and anti-inflammatory agents. 4-BCP is also used in the development of novel materials for use in the medical and biotechnology industries.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques
Piperidine derivatives, including those with bromo, chloro, and phenoxy substituents, are synthesized through various chemical reactions. Techniques such as reduction, bromization, and amidation are commonly employed to obtain these compounds with high specificity and yield. For instance, the preparation of N-allyl-4-piperidyl benzamide derivatives showcases the synthesis process from initial chloro-methyl benzene to the final compound, demonstrating the intricate steps involved in piperidine chemistry (Cheng De-ju, 2014).
Molecular Structure Analysis
The crystal and molecular structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, have been characterized through techniques like X-ray diffraction, providing detailed insights into their molecular geometry, conformation, and interactions. This helps in understanding the compound's chemical behavior and potential reactivity (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Biological Activities and Applications
Antimicrobial Activities
Certain piperidine derivatives have been explored for their antibacterial properties. For example, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potential, showing moderate inhibitory effects against various bacterial strains. This suggests a potential application of piperidine derivatives in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Cytotoxic and Anticancer Properties
Some studies have focused on the synthesis of piperidine derivatives with specific substitutions, revealing their significant cytotoxicity toward various cancer cell lines. These compounds represent a novel class of cytotoxic and potential anticancer agents, underscoring the therapeutic applications of piperidine derivatives in oncology (J. Dimmock et al., 1998).
Metabolic and Thermogenic Effects
Piperidine compounds have also been studied for their effects on metabolic activity and energy expenditure. For example, certain non-amphetaminic piperidine derivatives were found to increase energy expenditure by stimulating mitochondrial oxygen consumption, suggesting potential applications in treating obesity and metabolic disorders (F. Massicot et al., 1985).
properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGLVMPFPWICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride | |
CAS RN |
1219960-48-1 | |
Record name | Piperidine, 4-(4-bromo-2-chlorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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